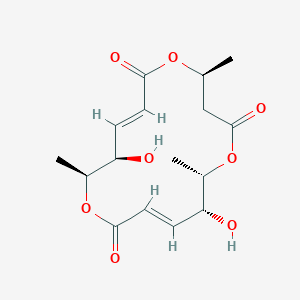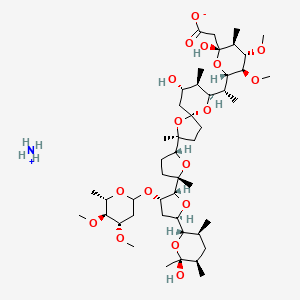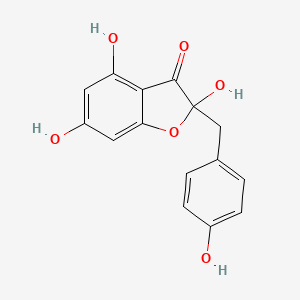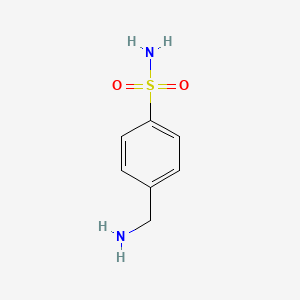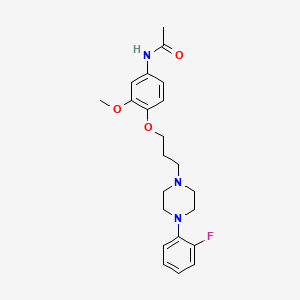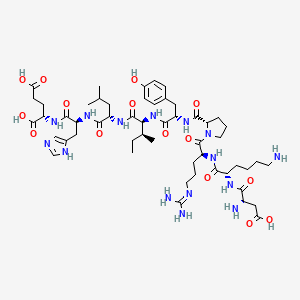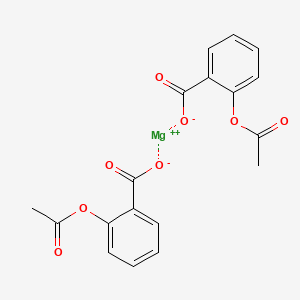![molecular formula C16H15Cl3O2 B1675966 3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol CAS No. 21282-43-9](/img/structure/B1675966.png)
3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol
概要
説明
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI-: is an organic compound that belongs to the class of chlorinated cresols. It is a bioactive chemical with various applications in scientific research and industry. The compound is characterized by the presence of a trichloroethylidene group attached to two m-cresol units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- typically involves the reaction of m-cresol with trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The compound can undergo substitution reactions where one or more chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce dechlorinated cresols.
科学的研究の応用
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its effects on biological systems and its potential use as a bioactive agent.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar chemical properties.
2,4-Dichlorophenol: A related compound with two chlorine atoms attached to the phenol ring.
Trichlorophenol: A compound with three chlorine atoms attached to the phenol ring.
Uniqueness
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
21282-43-9 |
|---|---|
分子式 |
C16H15Cl3O2 |
分子量 |
345.6 g/mol |
IUPAC名 |
3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C16H15Cl3O2/c1-9-7-11(20)3-5-13(9)15(16(17,18)19)14-6-4-12(21)8-10(14)2/h3-8,15,20-21H,1-2H3 |
InChIキー |
BKCWHEIYUYYYHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C(C2=C(C=C(C=C2)O)C)C(Cl)(Cl)Cl |
正規SMILES |
CC1=C(C=CC(=C1)O)C(C2=C(C=C(C=C2)O)C)C(Cl)(Cl)Cl |
外観 |
Solid powder |
| 21282-43-9 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Cresol, 4,4'-(2,2,2-trichloroethylidene)di- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675884.png)
![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)
![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)
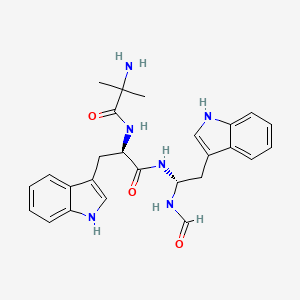


![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)
